Calcium (o-methoxyphenoxy)acetate

描述

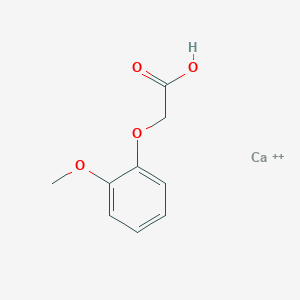

Calcium (o-methoxyphenoxy)acetate is a calcium salt derived from the organic acid (o-methoxyphenoxy)acetic acid. The compound features a methoxy-substituted phenoxy group attached to an acetate backbone, which may influence its solubility, reactivity, and applications compared to simpler calcium salts like calcium acetate or calcium lactate. Potential uses include roles in polymer stabilization, organic synthesis, or specialized pharmaceutical formulations, though further research is needed to confirm these applications.

属性

CAS 编号 |

60296-02-8 |

|---|---|

分子式 |

C9H10CaO4+2 |

分子量 |

222.25 g/mol |

IUPAC 名称 |

calcium;2-(2-methoxyphenoxy)acetic acid |

InChI |

InChI=1S/C9H10O4.Ca/c1-12-7-4-2-3-5-8(7)13-6-9(10)11;/h2-5H,6H2,1H3,(H,10,11);/q;+2 |

InChI 键 |

BWWKYXIHYDLOLR-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=CC=C1OCC(=O)O.[Ca+2] |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

Calcium (o-methoxyphenoxy)acetate can be synthesized through the reaction of calcium acetate with o-methoxyphenoxyacetic acid. The reaction typically involves dissolving calcium acetate in a suitable solvent, such as water or ethanol, and then adding o-methoxyphenoxyacetic acid under controlled conditions. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent choice, and reaction time. Additionally, purification steps like recrystallization or filtration may be employed to obtain the final product .

化学反应分析

Types of Reactions

Calcium (o-methoxyphenoxy)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using suitable reducing agents.

Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens or alkylating agents are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted phenoxyacetates .

科学研究应用

Medicinal Applications

1. Antimicrobial Activity

Calcium (o-methoxyphenoxy)acetate has shown promising antimicrobial properties. Research indicates that similar compounds exhibit significant inhibition against various bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell membranes, leading to cell lysis and death .

2. Drug Delivery Systems

The compound can be utilized in drug delivery systems, particularly for targeted therapies. Its ability to form stable complexes with drugs enhances solubility and bioavailability, making it an attractive candidate for pharmaceutical formulations .

3. Calcium Supplementation

As a calcium source, this compound can be employed in dietary supplements to address calcium deficiencies. Its bioavailability is crucial for maintaining bone health and preventing osteoporosis .

Agricultural Applications

1. Soil Amendment

this compound can be used as a soil amendment to improve soil structure and nutrient availability. It helps in adjusting soil pH and enhancing the uptake of essential nutrients by plants, thereby promoting healthier crop growth .

2. Biopesticide Formulation

The compound has been registered as a biochemical pesticide, particularly effective in trapping yellow jackets. Its natural origin and low toxicity make it suitable for use in organic farming practices .

Environmental Applications

1. Heavy Metal Adsorption

Research has demonstrated the effectiveness of this compound in adsorbing heavy metals from contaminated water sources. Its application can significantly reduce the levels of toxic metals like lead and cadmium, contributing to environmental remediation efforts .

2. Carbon Dioxide Capture

The compound has potential applications in carbon capture technologies due to its capacity to react with carbon dioxide, aiding in reducing greenhouse gas emissions from industrial processes .

Summary of Case Studies

作用机制

The mechanism of action of calcium (o-methoxyphenoxy)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

相似化合物的比较

Calcium Acetate

Structural Differences: Calcium acetate (Ca(C₂H₃O₂)₂) lacks the aromatic methoxyphenoxy group present in the target compound. Key Properties:

- Solubility: 37 g/100 mL at 0°C, decreasing to 30 g/100 mL at 100°C .

- Uses: Phosphate binder in renal therapy, food stabilizer, and precursor for acetone synthesis .

- Toxicity: LD₅₀ (oral, rat) = 4.28 g/kg; side effects include hypercalcemia and gastrointestinal distress .

Comparison: The methoxyphenoxy group in Calcium (o-methoxyphenoxy)acetate likely reduces water solubility compared to calcium acetate, making it more suited for non-aqueous applications (e.g., polymer additives). Its aromatic structure may also enhance thermal stability or chelation properties.

Calcium Lactate

Structural Differences: Calcium lactate (C₆H₁₀CaO₆) contains a lactate ion instead of an acetate or methoxyphenoxy-acetate moiety. Key Properties:

Calcium-12-Oxystearate

Structural Differences : Calcium-12-oxystearate (C₁₈H₃₆O₃·½Ca) features a long-chain fatty acid with a hydroxy group, unlike the shorter acetate backbone of the target compound.

Key Properties :

- Uses: Polymer additive; incompatible with food/water due to toxicity risks .

- Safety: Requires handling precautions to avoid skin/eye contact .

Comparison: Both compounds serve as polymer additives, but this compound’s methoxyphenoxy group may offer improved compatibility with aromatic polymers (e.g., polystyrene) compared to the aliphatic 12-oxystearate.

Methoxyphenylacetic Acid Derivatives

Structural Analogues : Compounds like (R)-(-)-α-methoxyphenylacetic acid (C₉H₁₀O₃) share the methoxyphenyl group but lack the calcium salt structure .

Key Properties :

- Chirality: Used as chiral resolving agents in organic synthesis .

- Cost: High purity (>97%) variants are expensive (e.g., JPY 23,000/5g) .

Comparison: this compound could inherit chiral properties from its methoxyphenyl component, enabling applications in asymmetric catalysis or pharmaceutical intermediates.

Data Table: Comparative Physicochemical Properties

生物活性

Calcium (o-methoxyphenoxy)acetate is a compound that has garnered attention for its potential biological activities, particularly in the context of calcium signaling and therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Chemical Formula : C₁₄H₁₄CaO₄

- Molecular Weight : 286.34 g/mol

The presence of the methoxy group at the ortho position of the phenoxy ring is significant for its biological activity, influencing both its solubility and interaction with biological targets.

The primary mechanism through which this compound exerts its effects is through modulation of calcium signaling pathways. Calcium ions play crucial roles in various cellular processes including muscle contraction, neurotransmitter release, and cell proliferation. The compound is believed to influence store-operated calcium entry (SOCE), a mechanism critical for maintaining intracellular calcium homeostasis.

Key Findings:

- Inhibition of SOCE : Studies have shown that compounds with similar structures can inhibit SOCE, leading to reduced intracellular calcium levels and potential therapeutic effects in conditions like acute pancreatitis .

- Calcium Dynamics in Astrocytes : Research indicates that calcium transients in astrocytes are influenced by neuronal activity, which may be modulated by compounds affecting calcium signaling pathways .

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. The compound's ability to inhibit specific kinases involved in cancer progression has been documented:

- Kinase Inhibition : In vitro assays demonstrated that derivatives of similar compounds showed significant inhibition against multiple kinases associated with cancer, including FMS and LCK kinases .

Antioxidant Activity

The antioxidant properties of the compound have also been investigated. Antioxidants play a critical role in mitigating oxidative stress, which is linked to various diseases including cancer:

- DPPH Radical Scavenging Activity : The antioxidant capacity was evaluated using the DPPH assay, showing effective radical scavenging activity at varying concentrations .

Case Studies

- Acute Pancreatitis Model : In a murine model of acute pancreatitis, compounds that resemble this compound were administered, resulting in decreased severity of the condition by modulating calcium influx through CRAC channels .

- Cancer Cell Lines : A library screening against 60 different cancer cell lines revealed that compounds with similar structures could suppress tumor growth significantly in leukemia and renal cancer models .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。